molecular formula C5H4BrNO2 B13691403 1-(Bromomethyl)-1H-pyrrole-2,5-dione

1-(Bromomethyl)-1H-pyrrole-2,5-dione

Cat. No.: B13691403
M. Wt: 189.99 g/mol
InChI Key: WOXALUHCQWQCGY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1H-pyrrole-2,5-dione (CAS 81979-89-7) is a versatile chemical building block of significant interest in medicinal and organic chemistry research. This compound features a reactive bromomethyl group attached to the nitrogen of a maleimide (1H-pyrrole-2,5-dione) core, making it a valuable intermediate for the design and synthesis of novel molecules. The bromomethyl handle allows for facile functionalization through nucleophilic substitution reactions, enabling researchers to create diverse libraries of N-substituted maleimides . The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties. Derivatives of this core have been investigated for their potential as anti-inflammatory agents , anxiolytic agents , and cholesterol absorption inhibitors that can suppress the formation of foam cells and inflammatory response . This particular brominated derivative serves as a key starting material for accessing such compounds via metal-catalyzed coupling reactions, providing a route to various 3-amino-substituted pyrrole-2,5-diones which are valuable for structure-activity relationship (SAR) studies . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(bromomethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H4BrNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2

InChI Key

WOXALUHCQWQCGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl 1h Pyrrole 2,5 Dione

Precursor Synthesis and Purification Strategies

The immediate precursor for the synthesis of 1-(bromomethyl)-1H-pyrrole-2,5-dione is N-methylmaleimide (also known as 1-methyl-1H-pyrrole-2,5-dione). sigmaaldrich.com The most common and industrially relevant method for preparing N-substituted maleimides begins with the reaction of maleic anhydride (B1165640) with a primary amine, in this case, methylamine (B109427). googleapis.com This initial reaction forms the corresponding maleamic acid (N-methylmaleamic acid). The subsequent step involves the dehydration of this intermediate, typically through chemical means, to induce ring closure and form the imide ring of N-methylmaleimide. googleapis.com

A general two-step process for this synthesis is:

Amidation: Maleic anhydride is reacted with methylamine in a suitable solvent. This reaction is typically fast and exothermic.

Dehydration and Cyclization: The resulting N-methylmaleamic acid is heated, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297), to yield N-methylmaleimide. googleapis.com

Purification of the N-methylmaleimide precursor is critical to prevent side reactions in the subsequent bromination step. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. N-methylmaleimide can be recrystallized from a suitable solvent system, such as ethanol (B145695) and water, to remove unreacted starting materials and byproducts. gordon.edu

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. google.com The crude product is dissolved in a minimal amount of a non-polar solvent and passed through a silica gel column, which separates the desired product from impurities based on polarity. google.com

Distillation: If impurities have significantly different boiling points, distillation can be used for purification. google.com

Bromination Techniques and Optimization

The conversion of N-methylmaleimide to this compound involves the selective halogenation of the N-methyl group.

The most effective method for this transformation is a free-radical bromination, specifically a Wohl-Ziegler reaction. This reaction is highly selective for the allylic or benzylic position, and in this case, the methyl group attached to the nitrogen atom behaves similarly due to the influence of the adjacent carbonyl groups.

The standard reagent for this process is N-Bromosuccinimide (NBS). youtube.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). researchgate.netyoutube.com The reaction mechanism proceeds through a radical chain process: youtube.com

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form free radicals. These radicals then react with a trace amount of HBr to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of N-methylmaleimide, forming a stabilized N-methylene radical and hydrogen bromide (HBr). This radical is then brominated by reacting with either Br₂ (formed in situ from the reaction of HBr with NBS) or NBS itself to yield the final product, this compound, and a new bromine radical to continue the chain. youtube.comyoutube.com

Termination: The reaction is terminated when two radicals combine. youtube.com

The key advantage of using NBS is that it maintains a very low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses competitive electrophilic addition reactions to the double bond of the maleimide (B117702) ring. youtube.com

While radical bromination with NBS is the predominant method, other N-haloimides or N-haloamides can also serve as halogenating agents. researchgate.netrsc.orgrsc.org For instance, N-chlorosuccinimide (NCS) can be used for chlorination reactions under similar conditions. researchgate.net The development of halogenation reactions assisted by halogen-bond activation represents another potential strategy, where N-haloimides act as bifunctional reagents to activate and halogenate substrates, often without the need for catalysts or oxidants. rsc.org However, for the specific synthesis of this compound, radical bromination remains the most direct and widely established approach.

Reaction Conditions and Catalysis for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, such as the dibrominated compound or products from addition to the double bond.

Key parameters to control include:

Solvent: The solvent should be inert to radical conditions. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, safer alternatives like acetonitrile (B52724), cyclohexane (B81311), or ethyl acetate are preferred.

Initiator: The choice and amount of radical initiator are important. AIBN is commonly used as it provides a steady rate of radical generation at moderate temperatures (around 70-80 °C).

Temperature: The temperature must be sufficient to decompose the initiator and propagate the radical chain but not so high as to cause unwanted side reactions or decomposition of the product.

Light: If using photochemical initiation, the wavelength and intensity of the UV light must be controlled.

Reagent Stoichiometry: The molar ratio of N-methylmaleimide to NBS is typically kept close to 1:1 to favor mono-bromination.

Below is a table summarizing typical reaction conditions for the radical bromination of N-methylmaleimide.

Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. researchgate.net Key areas for improvement include:

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride and cyclohexane with greener alternatives such as ethyl acetate or acetonitrile is a primary goal. tandfonline.com Some syntheses of related heterocyclic compounds have explored the use of water as a solvent, which is environmentally benign. gordon.edunih.gov

Energy Efficiency: Utilizing photochemical methods with energy-efficient light sources like LEDs can reduce energy consumption compared to thermal initiation. mdpi.com Photocatalysis offers a pathway to conduct reactions under mild conditions of temperature and pressure. mdpi.comrsc.org

Atom Economy: The synthesis of the N-methylmaleimide precursor from maleic anhydride and methylamine followed by dehydration is highly atom-economical, as the main byproduct is water. rsc.org The subsequent bromination with NBS is less atom-economical due to the formation of the succinimide (B58015) byproduct.

Waste Reduction: Optimizing reaction conditions to maximize yield and selectivity minimizes the production of waste from side reactions. researchgate.net Purifying via recrystallization, where possible, is often greener than chromatography, which uses large volumes of solvent.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale to a larger, pilot-plant scale introduces several challenges that must be addressed for a safe and efficient process. enamine.net

Heat Management: The amidation step to form the precursor is exothermic, and the radical bromination can also generate significant heat. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The controlled addition of reagents, particularly the brominating agent (NBS), is crucial to maintain control over the reaction rate and temperature. For radical reactions, slow and steady addition of the initiator may also be necessary.

Mixing: Ensuring homogeneous mixing in a large reactor is essential for consistent reaction progress and to avoid localized "hot spots" or high concentrations of reagents, which could lead to side reactions.

Safety: Handling large quantities of reactive chemicals like NBS and radical initiators requires strict safety protocols. AIBN, for example, can decompose violently if not handled correctly. The product, a bromomethyl compound, is a lachrymator and alkylating agent, necessitating handling in well-ventilated areas or closed systems.

Work-up and Purification: Filtering and washing large quantities of solids (like the succinimide byproduct) can be challenging. Large-scale recrystallization or chromatographic purification requires specialized equipment and significant solvent volumes, impacting process efficiency and cost.

Table of Compounds

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 1h Pyrrole 2,5 Dione

Reactivity of the Maleimide (B117702) Moiety

The maleimide ring, with its two electron-withdrawing carbonyl groups, renders the carbon-carbon double bond highly electron-deficient and thus susceptible to various nucleophilic and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles

The electron-poor nature of the maleimide double bond makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of soft nucleophiles, most notably thiols. This reaction is widely exploited in bioconjugation to link molecules to cysteine residues in proteins.

The reaction proceeds via the attack of a nucleophile, such as a thiolate anion, on one of the sp²-hybridized carbons of the double bond. This is followed by protonation of the resulting enolate to yield the succinimide (B58015) thioether adduct. The reaction is typically fast and proceeds with high selectivity for thiols at a pH range of 6.5-7.5. mdpi.com

Table 1: Half-life of Conversion for Michael Adducts of Various N-Substituted Maleimides with Glutathione. udel.edu
N-Substituted MaleimideThiol AdductHalf-life (h)Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1889.5
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.112.3
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)--
N-ethyl maleimide (NEM)4-mercaptohydrocinnamic acid (MPP)25890.7
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)3.60.8

Cycloaddition Reactions (e.g., Diels-Alder)

The maleimide double bond is a potent dienophile in Diels-Alder reactions, readily reacting with conjugated dienes to form cyclic adducts. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with high stereoselectivity. Furan and cyclopentadiene (B3395910) derivatives are common dienes used in these reactions with maleimides. mdpi.com

The reaction of N-substituted maleimides with furans is often reversible, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction occurring at elevated temperatures. The reaction typically produces a mixture of endo and exo diastereomers, with the endo product being kinetically favored. nih.gov The thermodynamic and kinetic parameters of these reactions are influenced by the substituents on both the diene and the dienophile. nih.govmdpi.com

While specific thermodynamic and kinetic data for the Diels-Alder reaction of 1-(bromomethyl)-1H-pyrrole-2,5-dione are not extensively documented, studies on similar systems, such as the reaction of N-hydroxymaleimides with furfuryl alcohol, provide representative data. nih.gov

Table 2: Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of Furfuryl Alcohol (FAL) with N-Hydroxymaleimide (NHM). nih.gov
ParameterValue
Activation Energy (Forward, Ea,f)43 ± 7 kJ/mol
Activation Energy (Reverse, Ea,r)90 ± 10 kJ/mol
Enthalpy of Reaction (ΔH)-47 kJ/mol
Entropy of Reaction (ΔS)-130 J/(mol·K)

Radical Addition Processes

The electron-deficient double bond of the maleimide moiety can also participate in radical addition reactions. These reactions are typically initiated by a radical initiator, such as AIBN, and proceed via a chain mechanism. libretexts.org The addition of a radical species to the double bond forms a new carbon-centered radical, which can then propagate the chain.

N-substituted maleimides can undergo radical copolymerization with electron-donor monomers, such as vinyl ethers, to form alternating copolymers. kpi.ua The initiation of these polymerizations can sometimes occur through the excited state of the maleimide itself upon UV irradiation, especially in the presence of a hydrogen donor. kpi.ua

Detailed mechanistic studies specifically on the radical addition to this compound are scarce. However, the general principles of radical addition to electron-poor alkenes are well-established. The reaction would be expected to proceed with the addition of a radical to either carbon of the double bond, followed by subsequent reaction of the resulting radical intermediate.

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring provides a second site for chemical modification, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

The bromomethyl group is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a wide range of nucleophiles. The mechanism of this substitution can be either S(_N)1 or S(_N)2, depending on the reaction conditions and the nature of the nucleophile.

The carbon atom of the bromomethyl group is electrophilic due to the electronegativity of the bromine atom. In an S(_N)2 reaction, a nucleophile directly attacks this carbon atom, leading to the inversion of stereochemistry (though this is not relevant for the CH(_2)Br group) in a single, concerted step. Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.

Alternatively, under conditions that favor carbocation formation (e.g., with a weak nucleophile in a polar protic solvent), an S(_N)1 mechanism may operate. This would involve the initial departure of the bromide ion to form a relatively stable N-acyliminium-like carbocation, which is then trapped by the nucleophile.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound could potentially undergo an elimination reaction. However, for a standard E2 elimination to occur, a proton on a beta-carbon is required. In this molecule, the "beta-carbon" would be the carbonyl carbon of the maleimide ring, which does not have a proton to be abstracted.

Therefore, a typical E2 or E1 elimination to form a double bond is not a feasible reaction pathway for the bromomethyl group in this compound. Instead, reaction with a strong base is more likely to lead to nucleophilic substitution or potentially decomposition of the maleimide ring under harsh conditions. The competition between substitution and elimination is a key consideration in the reactions of alkyl halides, but in this specific case, substitution is the overwhelmingly favored pathway for the bromomethyl group. libretexts.orgbeilstein-journals.org

Radical Reactions Involving Bromine

The bromomethyl group in this compound is a key functional handle for initiating radical reactions. Analogous to the well-studied N-bromosuccinimide (NBS), the carbon-bromine (C-Br) bond can undergo homolytic cleavage upon initiation by heat or light to generate a bromine radical and a stabilized N-(methyl)-1H-pyrrole-2,5-dione radical. youtube.com The initiation step can be represented as follows:

Initiation: this compound + Initiator (e.g., light, heat) → N-(methyl)-1H-pyrrole-2,5-dione radical + Br•

Once formed, the bromine radical is a highly reactive species that can participate in a variety of propagation steps, most notably hydrogen abstraction from a suitable substrate to form a new carbon-centered radical and hydrogen bromide (HBr). byjus.com

Propagation: R-H + Br• → R• + HBr R• + this compound → R-Br + N-(methyl)-1H-pyrrole-2,5-dione radical

The termination of the radical chain reaction can occur through the combination of any two radical species present in the reaction mixture. byjus.com

Termination: Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R

The utility of this compound as a source of bromine radicals is predicated on the relatively weak C-Br bond, which facilitates its homolytic cleavage under mild conditions.

Chemoselectivity and Regioselectivity Studies

The bifunctional nature of this compound presents challenges and opportunities in terms of chemoselectivity and regioselectivity. The molecule offers two primary sites for chemical attack: the electrophilic carbon of the bromomethyl group and the Michael acceptor system of the maleimide double bond.

Chemoselectivity: In reactions with nucleophiles, the choice of reagent and reaction conditions can dictate which functional group reacts. For instance, soft nucleophiles like thiols are known to readily undergo Michael addition to the maleimide double bond, particularly at pH values between 6.5 and 7.5. nih.gov At higher pH, competitive reactions at the bromomethyl group via nucleophilic substitution can occur. The differential reactivity allows for sequential functionalization of the molecule. For example, a thiol can be selectively added to the maleimide ring at neutral pH, followed by a substitution reaction at the bromomethyl position under different conditions.

Regioselectivity: In radical addition reactions to the maleimide double bond, the regioselectivity is governed by the stability of the resulting radical intermediate. The addition of a radical species (R•) to the double bond of the pyrrole-2,5-dione ring can, in principle, occur at either of the two carbon atoms. The formation of the more substituted and electronically stabilized radical is generally favored. Computational studies on related systems have shown that the radical addition to the nitrogen end of an imine can be kinetically and thermodynamically favored due to stabilizing orbital interactions. rsc.org In the case of the maleimide ring, the presence of two carbonyl groups significantly influences the electronic distribution and steric accessibility, directing the incoming radical to a specific position.

Reaction Kinetics and Thermodynamic Analyses

The thermal decomposition of the compound is expected to follow first-order kinetics, with the rate-determining step being the homolytic cleavage of the C-Br bond. Studies on the pyrolysis of brominated organic compounds indicate that the activation energy for such processes is influenced by the stability of the resulting radicals. rsc.org

The kinetics of nucleophilic substitution at the bromomethyl group will be dependent on the nature of the nucleophile, the solvent, and the temperature, following principles of SN2 reactions. Similarly, the kinetics of Michael addition to the maleimide ring are influenced by the nucleophilicity of the attacking species and the pH of the medium. nih.gov

Below is a hypothetical data table illustrating the kind of kinetic parameters that would be relevant for characterizing the reactivity of this compound, based on data for analogous systems.

Table 1: Hypothetical Kinetic Data for Reactions of this compound

Reaction Type Reactant Solvent Temperature (°C) Rate Constant (k) Activation Energy (Ea, kJ/mol)
Radical Bromination Cyclohexene CCl₄ 80 k₁ Ea₁
Michael Addition Cysteine Phosphate Buffer (pH 7.0) 25 k₂ Ea₂

Values are illustrative and would need to be determined experimentally.

Thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for the various reactions. The homolytic bond dissociation energy (BDE) of the C-Br bond is a key thermodynamic parameter that dictates the feasibility of radical initiation. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound. researchgate.net DFT calculations can be employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies and reaction enthalpies.

For the radical reactions involving the bromine atom, computational studies can model the homolytic cleavage of the C-Br bond and map out the potential energy surface for the subsequent propagation steps. This can provide insights into the regioselectivity of hydrogen abstraction and the stereochemistry of the resulting products.

In the context of chemoselectivity, DFT calculations can compare the activation barriers for nucleophilic attack at the bromomethyl carbon versus Michael addition to the maleimide double bond. This allows for a theoretical prediction of the favored reaction pathway under different conditions.

For regioselectivity in radical additions to the maleimide ring, computational analysis can determine the relative energies of the possible radical intermediates, thereby predicting the most likely site of attack. The table below presents hypothetical computational data that could be generated to understand the regioselectivity of a radical addition.

Table 2: Hypothetical DFT-Calculated Energies for Radical Addition to the Maleimide Ring

Radical Adduct Relative Energy (kcal/mol)
Addition at C-3 0.0 (Reference)

Values are illustrative and would be determined through quantum chemical calculations.

Such computational investigations, when benchmarked against experimental data, can provide a detailed and predictive understanding of the chemical reactivity of this compound, guiding its application in the synthesis of complex organic molecules.

Derivatization and Analogues of 1 Bromomethyl 1h Pyrrole 2,5 Dione

Synthesis of Novel Structural Analogues

The synthesis of analogues of 1-(bromomethyl)-1H-pyrrole-2,5-dione can be approached by modifying either the central pyrrole-2,5-dione (maleimide) core or the N-substituent bromomethyl group. These modifications allow for the fine-tuning of steric, electronic, and functional properties of the resulting molecules.

Variations in the Pyrrole-2,5-dione Core Substitution

The pyrrole-2,5-dione ring is a key component for derivatization. Introducing substituents onto the carbon-carbon double bond of the maleimide (B117702) ring significantly alters the chemical properties of the molecule. For instance, bromomaleimides and dibromomaleimides serve as precursors to a variety of substituted analogues. The synthesis of N-substituted bromomaleimides can be achieved by reacting bromomaleic anhydride (B1165640) with the desired primary amine in acetic acid. core.ac.uk This method is applicable for creating a library of compounds with diverse N-substituents attached to a bromo-substituted core.

Further substitutions on the core are possible through addition-elimination reactions. For example, dibromomaleimide can react with one equivalent of a nucleophile, such as a thiol, to form a monobromo adduct, which can then be reacted with a second, different nucleophile. nih.gov This stepwise approach allows for the synthesis of hetero-disubstituted maleimides, expanding the structural diversity of the analogues.

Modifications to the Bromomethyl Group

The bromomethyl group on the nitrogen atom is a reactive handle for introducing a wide range of functionalities. As a potent electrophile, it is susceptible to nucleophilic substitution, enabling the synthesis of numerous derivatives. Analogous to benzylic halides, the bromomethyl group can react with various nucleophiles such as amines, thiols, alcohols, and carboxylates to generate new N-substituted maleimides with diverse side chains.

For example, reaction with a primary or secondary amine would yield an N-(aminomethyl)maleimide derivative. Similarly, reaction with a thiol would produce an N-((alkylthio)methyl)maleimide. These reactions would typically proceed under standard nucleophilic substitution conditions, often facilitated by a non-nucleophilic base to scavenge the HBr byproduct. This strategy allows for the attachment of peptides, polymers, or reporter molecules to the maleimide core via the N-methyl position.

Comparative Reactivity Studies of Derivatives

The reactivity of this compound analogues is highly dependent on the nature of the substituents on both the nitrogen atom and the maleimide ring.

N-Substituent Effects: The substituent on the nitrogen atom significantly influences the reactivity of the maleimide double bond. Comparative studies between N-alkyl and N-aryl maleimides have revealed substantial differences. N-aryl maleimide derivatives react approximately 2.5 times faster with thiolate substrates compared to their N-alkyl counterparts. mdpi.com However, the resulting thio-succinimide rings from N-aryl maleimides undergo hydrolysis at a much faster rate. mdpi.com In photochemical [2+2] cycloaddition reactions with alkenes, N-alkyl maleimides react efficiently under 370 nm irradiation, whereas N-aryl maleimides often require a photosensitizer, such as thioxanthone, and blue LED irradiation to achieve high yields. acs.org This difference is attributed to their distinct photophysical properties and triplet quantum yields. acs.org

Ring Substituent Effects: Substitution on the maleimide ring itself creates new reactive possibilities. Bromomaleimides, for instance, can undergo conjugate addition with thiols, followed by a second addition to yield a vicinal bis-thioether adduct. nih.gov This is in contrast to unsubstituted maleimides which form a single, stable thioether bond. This dual reactivity allows for novel bioconjugation strategies. Furthermore, the reactivity of different electrophilic groups can be compared; studies have shown that the maleimide group reacts with thiols at pH 6.5, while a bromoacetyl group is significantly less reactive at this pH and reacts more readily at pH 9.0, demonstrating the potential for chemoselective conjugations. nih.gov

Derivative TypeReactivity with Thiols (Michael Addition)Photochemical [2+2] CycloadditionStability of Thiol Adduct
N-Alkyl Maleimide Standard reactivityProceeds without sensitizer (B1316253) (370 nm)High
N-Aryl Maleimide ~2.5x faster than N-alkylRequires sensitizer (e.g., thioxanthone)Prone to hydrolysis
N-Alkyl Bromomaleimide Can undergo double additionNot extensively studiedAdduct can be cleaved

Structure-Reactivity Relationship Elucidation

The relationship between the chemical structure of pyrrole-2,5-dione derivatives and their reactivity is governed by the electronic and steric properties of their substituents.

The stability of the maleimide ring is particularly sensitive to the electronic nature of the N-substituent. Electron-withdrawing groups on the nitrogen, such as an aryl group, increase the electrophilicity of the maleimide double bond, leading to faster Michael addition reactions. mdpi.com However, these groups also promote the hydrolysis of the resulting thiosuccinimide adduct. core.ac.ukmdpi.com Conversely, electron-donating N-substituents, like a simple alkyl chain, are thought to suppress the rate of hydrolysis, leading to more stable bioconjugates. core.ac.uk

Computational studies, such as Density Functional Theory (DFT), on related pyrrole-2,5-dione analogues have been used to correlate electronic structure with biological activity. It has been observed that compounds with a low HOMO-LUMO energy gap often exhibit higher biological activity. researchgate.net This principle can be extended to reactivity, where a smaller energy gap suggests a more reactive molecule. The susceptibility of the maleimide double bond to nucleophilic attack or cycloaddition is directly related to the energy and coefficients of its Lowest Unoccupied Molecular Orbital (LUMO), which is influenced by the substituents on both the nitrogen and the ring carbons.

Development of Functionally Diverse Derivatives

The versatile reactivity of this compound and its analogues has led to the development of derivatives with a wide range of functions.

Bioconjugation and Polymer Science: Maleimides are extensively used for the site-selective modification of proteins, typically by reacting with the thiol group of cysteine residues. nih.gov Derivatives of bromomaleimide and dibromomaleimide have been developed as advanced bioconjugation reagents. They can be used to link proteins to other molecules like peptides or sugars. nih.gov Notably, dibromomaleimides can act as reversible disulfide bridging agents, inserting into a native disulfide bond which can later be cleaved under specific conditions. nih.gov This tunable reactivity is valuable in drug delivery and proteomics. nih.gov

Biological and Pharmacological Activity: A variety of N-substituted maleimides have been synthesized and screened for biological activity. Neutral maleimides have demonstrated strong antifungal effects, while those with tertiary aminoalkyl substituents showed high cytostatic activity. tandfonline.com In other studies, series of 1H-pyrrole-2,5-dione derivatives have been developed as potent cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis. nih.gov The ability to easily synthesize a wide range of analogues makes this scaffold a promising starting point for drug discovery programs.

Derivative ClassFunctionMechanism of Action / Application
N-Alkyl/Aryl Maleimides Antimicrobial / Cytostatic AgentsProposed to inhibit β(1,3)glucan synthase in fungi. tandfonline.com
Dibromomaleimides Reversible Protein CrosslinkersInserts into disulfide bonds; adduct can be cleaved by excess thiol. nih.gov
N-Aryl-pyrrole-2,5-diones Cholesterol Absorption InhibitorsInhibit lipid accumulation in macrophages. nih.gov
General Maleimides Polymer SynthesisParticipate in homo- and co-polymerizations and Diels-Alder reactions. nih.gov

Applications in Advanced Materials Science Research

Surface Chemistry and Functionalization

Formation of Self-Assembled Monolayers:The compound lacks a typical headgroup for direct formation of self-assembled monolayers on common substrates, and no studies were found detailing its use in functionalizing existing monolayers.

Due to these limitations, the generation of a thorough, data-rich article strictly focused on the specified applications of 1-(Bromomethyl)-1H-pyrrole-2,5-dione is not possible at this time.

Hydrogel and Scaffold Fabrication Methodologies

The unique chemical properties of this compound make it a valuable tool in the creation of complex and functional hydrogels and scaffolds for biomedical and tissue engineering applications. Its utility stems from the orthogonal reactivity of its two key functional groups.

The maleimide (B117702) group is well-known for its high reactivity and specificity towards thiols, engaging in a Michael-type addition reaction. This "click chemistry" is exceptionally efficient and proceeds under mild, often physiological, conditions, making it ideal for encapsulating sensitive biological materials like cells. nih.govvectorlabs.com Hydrogels can be formed by crosslinking polymers functionalized with thiol groups using bifunctional maleimide linkers. The rapid and specific nature of the thiol-maleimide reaction allows for in-situ gelation, which is advantageous for injectable hydrogel systems. nih.gov

The bromomethyl group, on the other hand, provides a site for grafting the maleimide functionality onto existing polymer backbones or surfaces. For instance, polymers with hydroxyl or amine groups can be modified with this compound to introduce pendant maleimide groups. These maleimide-functionalized polymers can then be crosslinked with thiol-containing molecules to form stable hydrogel networks. This approach allows for the conversion of a wide range of natural and synthetic polymers into materials suitable for hydrogel and scaffold fabrication.

In scaffold fabrication, surface modification is crucial for enhancing biocompatibility and promoting cell adhesion, proliferation, and differentiation. The bromomethyl group of this compound can be used to covalently attach maleimide moieties to the surface of a pre-fabricated scaffold. These surface-tethered maleimides can then be used to immobilize biomolecules containing thiol groups, such as peptides with the RGD sequence, to improve cell attachment.

FeatureDescriptionRelevant Functional Group
Crosslinking Formation of a 3D polymer network to create a hydrogel.Maleimide (via thiol-maleimide reaction)
Grafting Attachment of maleimide groups to polymer backbones or surfaces.Bromomethyl
Biofunctionalization Immobilization of bioactive molecules (e.g., peptides) onto scaffolds.Maleimide (via thiol-maleimide reaction)

Preparation of Conjugated Polymer Systems

While direct polymerization of this compound into a conjugated polymer is not a typical application, its bifunctional nature allows for its incorporation into conjugated polymer systems through several strategies. The maleimide moiety itself contains a double bond that can participate in polymerization reactions. N-substituted maleimides have been polymerized through free-radical and anionic mechanisms to yield thermally stable polymers. researchgate.net

In the context of conjugated polymers, derivatives of maleimide have been used as comonomers in coupling polymerizations, such as Suzuki-Miyaura or Yamamoto coupling, to create copolymers with specific electronic and photoluminescent properties. researchgate.netnii.ac.jpresearchgate.net The electron-withdrawing nature of the maleimide ring can influence the optical and electronic characteristics of the resulting conjugated polymer.

The bromomethyl group offers a route for post-polymerization modification. A pre-synthesized conjugated polymer could be functionalized with groups that are reactive towards the bromomethyl moiety, thereby grafting the maleimide unit onto the conjugated backbone. This would introduce a reactive site for further functionalization, for example, through the thiol-maleimide click reaction, allowing for the attachment of sensing molecules or other functional groups.

Polymerization/Modification StrategyRole of this compoundResulting Polymer Feature
Copolymerization As a comonomer (if modified for coupling reactions).Incorporation of electron-deficient maleimide units into the conjugated backbone.
Grafting onto a Conjugated Polymer As a grafting agent to introduce maleimide groups.Pendant maleimide groups for post-polymerization functionalization.
Initiator/Monomer in Radical Polymerization The maleimide double bond can participate in radical polymerization.Formation of a polymer with pendant bromomethyl groups for further reactions.

Design of Responsive Materials and Architectures

Stimuli-responsive or "smart" materials are designed to undergo a change in their properties in response to an external stimulus such as pH, temperature, or the presence of a specific molecule. The chemistry of this compound can be harnessed to create such responsive systems.

The stability of the thioether bond formed from the thiol-maleimide reaction can be sensitive to its chemical environment. While generally stable, under certain conditions, such as in the presence of specific radicals, this bond can be cleaved. biomaterials.orgnih.gov This provides a mechanism for creating degradable hydrogels. For instance, a hydrogel crosslinked via thiol-maleimide linkages could be designed to degrade and release an encapsulated drug in response to a radical-generating stimulus. The retro-Michael reaction, which is the reverse of the thiol-maleimide addition, can also be exploited to create dynamic or reversible hydrogels, although the equilibrium typically favors the stable adduct. biomaterials.org

The bromomethyl group can be utilized to introduce the maleimide functionality into a polymer system that is already stimuli-responsive. For example, a temperature-responsive polymer could be functionalized with maleimide groups. These groups could then be used to conjugate a biomolecule, creating a system where the activity of the biomolecule is modulated by the temperature-induced conformational changes of the polymer.

Furthermore, the differential reactivity of the maleimide and bromomethyl groups can be used to create complex, multi-functional materials. For instance, the maleimide group could be reacted with a thiol-containing molecule at a specific pH, followed by the reaction of the bromomethyl group with another nucleophile under different conditions. researchgate.net This stepwise approach allows for the precise placement of different functionalities within a material, leading to sophisticated responsive architectures.

Responsive MechanismRole of this compound ChemistryExample Application
Bond Cleavage The thiol-maleimide adduct can be cleaved by radicals.On-demand degradation of a hydrogel for drug release. biomaterials.orgnih.gov
Dynamic Crosslinking Potential for reversible thiol-maleimide reaction (retro-Michael).Self-healing or reconfigurable materials.
Modulation of Activity Grafting onto a stimuli-responsive polymer.A temperature-sensitive polymer that presents or hides a bioactive signal.

Methodological Applications in Chemical Biology Research

Strategies for Bioconjugation

The unique reactivity of 1-(bromomethyl)-1H-pyrrole-2,5-dione allows for its application in several bioconjugation strategies, primarily targeting cysteine and amine residues on proteins.

Cysteine-Specific Protein Modification Techniques

The pyrrole-2,5-dione moiety of the molecule is a well-established Michael acceptor, exhibiting high reactivity and selectivity towards the thiol group of cysteine residues under physiological pH conditions (pH 6.5-7.5). researchgate.net This reaction, a Michael addition, results in the formation of a stable thioether bond, effectively linking the molecule to the protein. acs.orgnih.gov The specificity for cysteine is advantageous due to the relatively low abundance of free cysteine residues in proteins, allowing for a degree of site-selectivity in the modification. nih.gov

The reaction proceeds rapidly under mild conditions, which is crucial for maintaining the structural and functional integrity of the protein. nih.gov While the resulting succinimidyl thioether linkage is generally stable, it has been reported that maleimide-based conjugates can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to in vivo instability. nih.gov However, strategies to mitigate this, such as hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form, have been developed for related maleimide (B117702) conjugates. acs.org

Amine-Reactive Conjugation Approaches

The bromomethyl group of this compound serves as an alkylating agent, reactive towards nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain. libretexts.orgchemrevise.orgmsu.edulibretexts.org This nucleophilic substitution reaction results in the formation of a stable carbon-nitrogen bond.

The reaction with amines is typically carried out under slightly alkaline conditions to ensure the deprotonation of the amine and enhance its nucleophilicity. chemrevise.org However, the reactivity of the bromomethyl group is generally less specific than that of the maleimide group for cysteines, as lysine residues are typically more abundant and solvent-exposed on protein surfaces. libretexts.org This can lead to a heterogeneous mixture of products with varying degrees of modification. Careful control of reaction conditions, such as pH, temperature, and stoichiometry, is necessary to favor a more controlled conjugation.

Site-Specific Labeling Methodologies

The dual reactivity of this compound can be exploited for site-specific labeling, particularly in proteins where the locations of cysteine and lysine residues are known. By sequentially controlling the reaction conditions, it is possible to direct the conjugation to a specific site. For instance, the cysteine-specific reaction can be performed at a near-neutral pH, followed by a shift to a more alkaline pH to facilitate the reaction with amine groups.

Furthermore, this reagent can be used in combination with protein engineering. By introducing a unique cysteine residue at a specific location through site-directed mutagenesis, the maleimide moiety can be directed to that site with high precision. nih.gov This approach allows for the creation of homogeneously labeled proteins, which are invaluable for a wide range of applications in research and therapeutics. researchgate.net

Synthesis of Bioconjugates for Research Probes

The synthesis of bioconjugates using this compound involves the covalent attachment of this linker to a protein, followed by the potential attachment of a probe to the other reactive end of the linker. For example, a protein with a surface-accessible cysteine can be reacted with the maleimide end of the molecule. The now-conjugated bromomethyl group can then be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that has been functionalized with a primary amine.

A typical protocol for such a bioconjugation would involve:

Reduction of Disulfides: Ensuring that the target cysteine residues are in their reduced, free thiol form. This is often achieved by pre-treating the protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). windows.net

Conjugation Reaction: The reaction is typically performed in a suitable buffer at a controlled pH. For cysteine modification, a pH of 7.0-7.5 is optimal. windows.net An excess of the labeling reagent is often used to drive the reaction to completion.

Purification: Removal of the unreacted labeling reagent and any byproducts is crucial. This is commonly achieved through size-exclusion chromatography, dialysis, or fast protein liquid chromatography (FPLC). windows.netresearchgate.netyoutube.com

The resulting bioconjugate can then be used as a probe in various research applications, such as fluorescence microscopy, western blotting, or affinity purification.

Development of Linker Architectures for Macromolecules

This compound can be classified as a heterobifunctional crosslinker, as it possesses two different reactive groups. researchgate.net This characteristic is highly valuable in the development of complex linker architectures for connecting macromolecules. For instance, it can be used to link two different proteins together, provided one has a reactive cysteine and the other has a reactive amine.

This compound can also serve as a building block for more complex, multi-functional linkers. The bromomethyl group can be reacted with a molecule containing two or more amine groups, thereby introducing multiple reactive sites for further conjugation. This allows for the creation of branched or dendritic linker structures, which can be used to attach multiple copies of a molecule to a protein or to create complex multi-protein assemblies.

Analytical Techniques for Conjugate Characterization (Excluding Biological Efficacy)

The thorough characterization of the resulting bioconjugate is a critical step to ensure its quality and homogeneity. Several analytical techniques are employed for this purpose:

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the covalent attachment of the linker to the protein by detecting the mass increase corresponding to the molecular weight of the linker. Techniques like MALDI-TOF and ESI-MS are commonly used. nih.govucsf.edunih.gov Top-down mass spectrometry can provide information on the overall modification state of the intact protein, while bottom-up approaches involving proteolytic digestion can help identify the specific sites of modification. nih.gov
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the conjugate and to separate different modified forms of the protein. Reversed-phase HPLC (RP-HPLC) is often used to separate proteins based on their hydrophobicity, which can change upon conjugation. researchgate.net Size-exclusion HPLC (SEC-HPLC) can be used to separate the conjugate from unreacted protein and to detect any aggregation.
UV-Vis Spectroscopy Can be used to estimate the degree of labeling if the attached probe has a distinct absorbance spectrum. By measuring the absorbance of the protein and the probe at their respective maxima, the ratio of probe to protein can be calculated. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy While challenging for large proteins, NMR can provide detailed structural information on the site of conjugation in smaller peptides or protein domains. It can confirm the formation of the covalent bond and provide insights into any structural changes that may have occurred upon conjugation. escholarship.org

Orthogonal Bioconjugation Chemistries

The quest for highly selective and efficient methods to label and modify biomolecules in complex biological systems has propelled the development of orthogonal bioconjugation chemistries. These reactions proceed with high specificity and yield under physiological conditions, without interfering with native biochemical processes. Within this paradigm, this compound, also known as N-(bromomethyl)maleimide, has emerged as a versatile reagent, offering unique reactivity that can be harnessed for such selective transformations.

Maleimides are well-established reagents for bioconjugation, primarily through their rapid and specific reaction with thiol groups of cysteine residues via a Michael addition. nih.gov The resulting thioether bond is stable, making this a widely used strategy for attaching probes, drugs, or other moieties to proteins. The maleimide functional group demonstrates a high degree of specificity for thiols, especially in a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, highlighting its chemoselectivity.

The "bromo" component of this compound introduces a second reactive site, an alkyl bromide, which can participate in nucleophilic substitution reactions. This dual reactivity allows for sequential or differential conjugation strategies, a hallmark of orthogonal approaches. For instance, the maleimide moiety can first be reacted with a cysteine-containing biomolecule, leaving the bromomethyl group available for a subsequent reaction with another nucleophile.

Research into bromomaleimides has also explored their use in reversible protein affinity labeling. nih.govrsc.orgnih.gov While traditional maleimide-thiol conjugates were considered largely irreversible, studies have shown that these linkages can be cleaved under specific conditions. nih.gov For instance, reversible protein biotinylation has been achieved using bromomaleimide-based reagents, where the conjugate can be cleaved reductively. rsc.orgnih.gov The stability of the initial conjugate is crucial, and it has been shown that an electron-donating substituent on the maleimide nitrogen can suppress hydrolysis of the maleimide ring. nih.gov

In a study assessing the hydrolytic stability of various N-substituted bromomaleimide-protein conjugates, the nature of the substituent was found to significantly influence stability. nih.gov This highlights the tunability of these reagents for different applications.

Table 1: Hydrolytic Stability of N-Substituted Bromomaleimide-Grb2 SH2 (L111C) Conjugates

N-Substituent % Hydrolysis (4h, 37°C, pH 8.0)
N-methyl <1%
N-(2-hydroxyethyl) Significant
N-(carboxymethyl) Significant

This table is based on data presented in a study on reversible protein affinity-labeling. nih.gov

The dual functionality of molecules like dibromomaleimides has been exploited for cysteine cross-linking in antibodies, leading to more homogeneous antibody-drug conjugates (ADCs). nih.gov This approach underscores the potential of multi-functional maleimides in creating precisely defined bioconjugates. While not this compound itself, this demonstrates the principle of using multi-functionalized maleimides for advanced bioconjugation.

Another innovative approach involves the use of 3-bromo-5-methylene pyrrolones (3Br-5MPs), which are derivatives of maleimides. These reagents exhibit high thiol-specificity and can be used for the multi-functionalization of a single cysteine residue. nih.gov The initial conjugate can react with another thiol, enabling disulfide bridging, a valuable technique for creating stable and biologically active conjugates, such as homogeneous ADCs. nih.gov

The development of such multi-functional reagents is a significant step towards achieving truly orthogonal bioconjugation, allowing for the construction of complex, multi-component biomolecular systems with a high degree of control. The unique reactivity of the bromomethyl and maleimide groups in this compound positions it as a valuable tool in the chemical biologist's arsenal (B13267) for forging specific and stable linkages in complex biological environments.

Theoretical and Computational Studies of 1 Bromomethyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 1-(Bromomethyl)-1H-pyrrole-2,5-dione, these calculations can predict key electronic properties that govern its reactivity and physical characteristics.

Key parameters that can be determined from quantum chemical calculations include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For N-substituted maleimides, the HOMO is typically associated with the π-system of the ring, while the LUMO is often localized on the carbonyl carbons and the C=C double bond, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution and Electrostatic Potential: These calculations can map the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups and the bromine atom are expected to be regions of high electron density (negative electrostatic potential), while the carbonyl carbons, the methylene (B1212753) carbon, and the protons are regions of low electron density (positive electrostatic potential). This information is vital for predicting sites of electrophilic and nucleophilic attack.

PropertyPredicted Characteristic for this compound
HOMO Localization Primarily on the π-system of the pyrrole-2,5-dione ring.
LUMO Localization Primarily on the carbonyl carbons and the C=C double bond of the ring.
Electron-Rich Centers Carbonyl oxygen atoms, Bromine atom.
Electron-Deficient Centers Carbonyl carbons, Methylene carbon adjacent to bromine.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. rsc.org

For this compound, MD simulations can be employed to:

Explore Conformational Landscape: While the pyrrole-2,5-dione ring is relatively rigid, the bromomethyl group can rotate around the N-CH2 bond. MD simulations can explore the rotational energy barrier and identify the most stable conformations of the molecule in different environments (e.g., in vacuum, in a polar solvent, or in a nonpolar solvent). nih.gov

Simulate Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into solvation energies and the organization of the solvent shell around the solute.

Investigate Reactivity: By simulating the approach of a reactant molecule, MD can provide a dynamic picture of the initial stages of a chemical reaction. For instance, the interaction of a nucleophile with the electrophilic centers of this compound could be modeled to understand the preferred pathways of approach.

Simulation AspectApplication to this compound
Conformational Analysis Study of the rotation around the N-CH2 single bond to determine preferred rotamers.
Solvation Studies Analysis of the interaction with water or other solvents to understand solubility and solvent effects on reactivity.
Reactive Encounters Simulation of the approach of nucleophiles to the electrophilic sites of the molecule.

Prediction of Spectroscopic Signatures (for Structural Analysis, not Identification)

Computational methods can predict various spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra and for structural elucidation.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com For this compound, the protons of the pyrrole (B145914) ring are expected to be in the olefinic region, while the methylene protons adjacent to the bromine will be downfield due to the deshielding effect of the electronegative bromine atom. Similarly, the chemical shifts of the carbonyl carbons and the olefinic carbons can be predicted.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. nih.gov Characteristic vibrational modes for this compound would include the symmetric and asymmetric stretching of the carbonyl groups, the C=C stretching of the ring, and the C-Br stretching of the bromomethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net For N-substituted maleimides, the absorption spectra are typically characterized by π-π* transitions within the conjugated system. rsc.org

Spectroscopic TechniquePredicted Signature for this compound
¹H NMR Signals for olefinic protons on the ring and a downfield signal for the methylene protons.
¹³C NMR Signals for carbonyl carbons, olefinic carbons, and the methylene carbon.
IR Strong absorption bands for C=O stretching, a band for C=C stretching, and a band for C-Br stretching.
UV-Vis Absorption bands corresponding to π-π* electronic transitions within the maleimide (B117702) chromophore.

Docking and Interaction Studies with Model Systems

In the context of biological systems, the maleimide moiety is a known Michael acceptor and can react with nucleophilic residues like cysteine. However, docking studies can also reveal non-covalent interactions that contribute to binding affinity and specificity. These interactions can include:

Hydrogen Bonding: The carbonyl oxygens of the pyrrole-2,5-dione ring can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

Docking studies of this compound with model protein structures containing nucleophilic residues could provide insights into its potential as a covalent modifier.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For this compound, a key reaction of interest is nucleophilic substitution at the methylene carbon, where the bromide ion acts as a leaving group. This reaction can proceed through different mechanisms, such as SN1 or SN2. Computational studies can:

Characterize Transition State Structures: The geometry of the transition state provides crucial information about the reaction mechanism. For an SN2 reaction, a pentacoordinate carbon atom would be expected in the transition state.

Investigate the Role of Solvents: The reaction mechanism and energetics can be highly dependent on the solvent. Computational models can include explicit or implicit solvent models to provide a more realistic description of the reaction in solution.

Furthermore, the maleimide double bond is susceptible to Michael addition reactions. Computational studies could be used to compare the reactivity of the bromomethyl group (nucleophilic substitution) versus the double bond (Michael addition) with various nucleophiles.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

Future research into the synthesis of 1-(Bromomethyl)-1H-pyrrole-2,5-dione is expected to focus on the development of more efficient, sustainable, and scalable methods. While traditional syntheses of N-substituted maleimides often involve the reaction of maleic anhydride (B1165640) with a corresponding amine followed by cyclization, emerging pathways are likely to explore greener alternatives.

One promising avenue is the application of continuous flow chemistry. This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Another area of focus will likely be the exploration of novel, milder brominating agents to reduce the environmental impact and improve the atom economy of the synthesis. Furthermore, the development of one-pot multicomponent reactions, where several chemical transformations occur in a single reaction vessel, could streamline the synthesis of this compound and its derivatives, making them more readily accessible for various applications.

Exploration of Unconventional Reactivity Profiles

Beyond its established role as an alkylating agent, emerging research is beginning to unveil the unconventional reactivity of this compound. The maleimide (B117702) core is known to participate in various cycloaddition reactions, and future studies are expected to explore the participation of the entire molecule in novel transformations.

The potential for this compound to act as a dienophile in Diels-Alder reactions opens up possibilities for the synthesis of complex, polycyclic structures. Additionally, the unique electronic properties of the maleimide ring, combined with the labile bromomethyl group, suggest potential for radical-mediated reactions. The use of photoredox catalysis could unlock new reaction pathways, enabling the formation of previously inaccessible molecular architectures. The exploration of its reactivity in transition metal-catalyzed cross-coupling reactions is another promising area that could significantly broaden its synthetic utility.

Integration into Multifunctional Material Systems

The integration of this compound into multifunctional materials is a rapidly expanding field of research. Its ability to act as a versatile linker makes it an ideal candidate for the development of advanced materials with tailored properties. In polymer chemistry, it can be employed as a functional monomer or a cross-linking agent to create novel hydrogels, responsive polymers, and self-healing materials.

In the realm of materials science, this compound is being investigated for the surface modification of nanoparticles and other substrates. By covalently attaching this compound to a surface, researchers can introduce other molecules, creating materials with specific functionalities for applications in sensing, catalysis, and drug delivery. The development of hybrid organic-inorganic materials incorporating this molecule is also a promising area, with potential applications in electronics and photonics.

Advanced Computational Modeling Applications

Advanced computational modeling is becoming an essential tool for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. These theoretical predictions can guide the design of new experiments and accelerate the discovery of novel applications.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with biomolecules and material surfaces. These simulations provide a detailed understanding of binding modes and conformational changes, which is crucial for the rational design of new drugs and materials. Furthermore, in silico screening of virtual compound libraries containing the this compound scaffold can identify promising candidates for specific applications, thereby reducing the time and cost of experimental screening.

Interdisciplinary Research Opportunities

The unique properties of this compound create numerous opportunities for interdisciplinary research, bridging chemistry, biology, and materials science. In chemical biology, its ability to selectively modify proteins, particularly at cysteine residues, makes it a valuable tool for developing chemical probes to study biological processes. nih.govnih.gov This reactivity is also being harnessed for the construction of antibody-drug conjugates, a promising class of cancer therapeutics.

Q & A

Q. What are the typical synthetic strategies for preparing 1-(bromomethyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence product purity?

Synthetic routes often involve functionalization of pre-formed pyrrole-2,5-dione cores. Key strategies include:

  • Nucleophilic substitution : Bromomethyl groups can be introduced via alkylation using bromomethylating agents (e.g., bromomethyl ethers or halides) under anhydrous conditions to avoid hydrolysis .
  • Paal-Knorr synthesis : Iodine-catalyzed cyclization of amines with diketones (e.g., hexane-2,5-dione) can yield pyrrole derivatives, with bromomethylation achieved in subsequent steps .
  • Radical bromination : Using N-bromosuccinimide (NBS) under controlled light or thermal conditions to selectively brominate methyl groups .

Q. Critical factors for purity :

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may require rigorous drying.
  • Temperature : Lower temperatures reduce side reactions (e.g., decomposition of bromomethyl groups).
  • Catalyst optimization : For multicomponent reactions, iodine or Lewis acids improve regioselectivity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Signals for the bromomethyl group (δ ~3.5–4.5 ppm) and pyrrole protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm) and bromomethyl carbon (δ ~30–40 ppm) .
  • FT-IR : Bands for carbonyl (1700–1800 cm⁻¹) and C–Br (500–600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns to confirm the bromomethyl substituent.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–Br distance ~1.9–2.0 Å) .

Q. Example data :

  • FT-IR (KBr) : 2970 cm⁻¹ (C–H stretch), 1705 cm⁻¹ (C=O), 550 cm⁻¹ (C–Br) .
  • Melting point : Reported analogs (e.g., N-isopropylmaleimide) melt at 64–66°C, suggesting similar thermal stability for bromomethyl derivatives .

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for bromomethyl-substituted pyrrole diones?

Discrepancies often arise from:

  • Solvent effects : Computational models (e.g., DFT with PCM solvent correction) must account for solvent polarity, which shifts NMR/IR peaks .
  • Tautomerism : Check for equilibrium between keto-enol forms using variable-temperature NMR or pH-dependent studies.
  • Validation strategies :
    • Cross-reference multiple techniques (e.g., X-ray for bond angles vs. DFT-optimized geometries).
    • Use ab-initio calculations (e.g., GAMESS with 6-31G(d,p) basis sets) to predict vibrational modes and compare with experimental IR .

Q. How does bromomethyl substitution influence the electronic and steric properties of pyrrole-2,5-dione in cross-coupling reactions?

  • Electronic effects : The bromine atom increases electrophilicity at adjacent carbons, enhancing reactivity in Suzuki or Ullmann couplings.
  • Steric hindrance : The methyl group may hinder access to reactive sites, requiring bulky ligands (e.g., XPhos) to improve yields .
  • Substituent positioning : Para-substituted analogs (e.g., 1-(4-chlorophenethyl)-pyrrole diones) show reduced steric interference compared to ortho-substituted derivatives .

Q. Case study :

  • 1-(2-Chlorophenyl)-pyrrole-2,5-dione exhibits slower coupling kinetics due to ortho-substituent steric effects, validated by DFT-calculated activation energies .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) :
    • Optimize transition states using B3LYP/6-31G(d,p) to model SN2 mechanisms .
    • Calculate Fukui indices to identify electrophilic sites (e.g., the bromomethyl carbon).
  • Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate reaction environments (e.g., DMSO vs. THF).
  • Kinetic studies : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots to validate mechanisms.

Q. Example :

  • For N-allyl maleimide derivatives , DFT predicts regioselectivity in Diels-Alder reactions, aligning with experimental yields .

Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?

  • Accelerated degradation studies :
    • Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 2–4 weeks.
    • Monitor decomposition via HPLC and LC-MS for bromine loss or oxidation products.
  • Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) to extend shelf life .

Q. Key metrics :

  • Degradation rate constants (k) derived from Arrhenius plots.
  • Activation energy (Eₐ) for thermal decomposition via TGA-DSC.

Q. What are the challenges in crystallizing bromomethyl-substituted pyrrole diones, and how can they be mitigated?

  • Low crystallinity : Bulky bromomethyl groups disrupt crystal packing. Solutions include:
    • Co-crystallization : Use hydrogen-bond donors (e.g., benzoic acid) to improve lattice stability.
    • Slow evaporation : Employ high-boiling solvents (e.g., DMSO) for gradual crystal growth.
  • Twinned crystals : Refinement with SHELXL resolves overlapping diffraction patterns .

Q. Case study :

  • 1-(4-Chlorophenethyl)-pyrrole dione required slow cooling from DMF to obtain single crystals suitable for X-ray analysis .

Q. How do substituents on the pyrrole ring affect the compound’s photophysical properties?

  • Electron-withdrawing groups (e.g., Br) : Redshift absorption/emission spectra due to extended conjugation.
  • Steric effects : Bulky substituents (e.g., bromomethyl) reduce fluorescence quantum yields by promoting non-radiative decay.
  • Experimental validation :
    • UV-Vis (λmax ~300–350 nm for pyrrole diones).
    • Time-resolved fluorescence to measure excited-state lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.